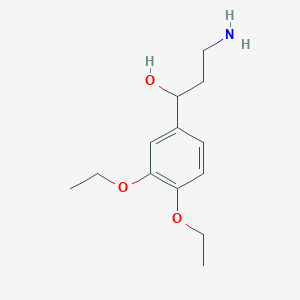

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is a chemical compound . It can be used as a reactant to synthesize β-amino alcohol, which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .

Synthesis Analysis

The synthesis of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” involves the use of 3-(3,4-Dimethoxyphenyl)-L-alanine as a reactant . More details about the synthesis process can be found in related peer-reviewed papers and technical documents .Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be analyzed using various techniques such as NMR and MS . The exact structure can be found in the MOL file .Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” can be complex and are subject to various factors . Detailed information about these reactions can be found in the referenced materials .Physical And Chemical Properties Analysis

The boiling point of “3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol” is predicted to be 396.7±42.0 °C and its density is predicted to be 1.079±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The pKa is predicted to be 14.88±0.10 .Aplicaciones Científicas De Investigación

Enzymatic Resolution in Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been explored, utilizing Candida antarctica lipase A (CAL-A) as a biocatalyst. This research highlighted the potential of 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol derivatives in asymmetric synthesis, specifically in the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

Corrosion Inhibition

Compounds in the series of 1,3-di-amino-propan-2-ol, including derivatives similar to 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol, have been synthesized and evaluated for their inhibitive performance on carbon steel corrosion. These tertiary amines, namely DMP and DEAP, demonstrated significant inhibition efficiencies, suggesting their potential as corrosion inhibitors (Gao, Liang, & Wang, 2007).

Poly(ether imine) Dendrimers in Biological Applications

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and evaluated for their cytotoxicity. These dendrimers were found to be non-toxic, indicating their potential utility in biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Aminochalcones and Antioxidant Activity

The synthesis and evaluation of 2'-aminochalcone derivatives have been conducted, revealing their potential as antioxidants. These compounds, including derivatives structurally related to 3-amino-1-(3,4-diethoxyphenyl)propan-1-ol, exhibited promising antioxidant activities in in vitro tests (Sulpizio, Roller, Giester, & Rompel, 2016).

Synthesis of Cyclic Polyamines

The synthesis of cyclic polyamines using an enzymatic approach, starting from compounds like 3-amino-propan-1-ol, highlights the broad potential of amino alcohols as substrates in the production of multifunctional polycationic polyamines (Cassimjee, Marin, & Berglund, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-1-(3,4-diethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTYOYUKLVDMDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CCN)O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)